molecular formula C19H22N2O B248309 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

货号 B248309
分子量: 294.4 g/mol
InChI 键: RTIXNDCLLAJULP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide, also known as DIPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIPTP belongs to the class of isoquinoline derivatives and has been studied for its possible use in treating various diseases.

作用机制

The mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide is not fully understood, but it is believed to act through multiple pathways. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein by binding to its N-terminal region. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the formation of beta-amyloid plaques by binding to the beta-secretase enzyme, which is involved in the production of beta-amyloid. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to have a range of biochemical and physiological effects. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the accumulation of alpha-synuclein in the brain and improve motor function in animal models. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to reduce the levels of beta-amyloid in the brain and improve cognitive function in animal models. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

实验室实验的优点和局限性

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it accessible for researchers. However, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

未来方向

There are several future directions for research on 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus is the study of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide's potential therapeutic applications in other diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide and to develop more effective treatments based on this compound.

合成方法

The synthesis of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide involves the reaction of 2-(p-Tolyl)acetonitrile with 3,4-Dihydroisoquinoline in the presence of a base and a palladium catalyst. The reaction proceeds through a Heck coupling reaction, resulting in the formation of 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide. The yield of the reaction is typically around 70-80%, and the purity of the final product can be improved through recrystallization.

科学研究应用

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. In Parkinson's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the aggregation of alpha-synuclein, a protein that is believed to play a role in the development of the disease. In Alzheimer's disease, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been studied for its ability to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In cancer, 3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis.

属性

产品名称

3-(3,4-Dihydro-1H-isoquinolin-2-yl)-N-p-tolyl-propionamide

分子式

C19H22N2O

分子量

294.4 g/mol

IUPAC 名称

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(4-methylphenyl)propanamide

InChI

InChI=1S/C19H22N2O/c1-15-6-8-18(9-7-15)20-19(22)11-13-21-12-10-16-4-2-3-5-17(16)14-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI 键

RTIXNDCLLAJULP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

规范 SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCC3=CC=CC=C3C2

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。